molecular formula C13H13FN2OS B3017607 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one CAS No. 1049144-01-5

2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one

Cat. No.: B3017607
CAS No.: 1049144-01-5
M. Wt: 264.32
InChI Key: FIFAEVVRAIZJQL-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the thiazolo[3,2-a]pyrimidine scaffold with various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This includes ensuring high yield, purity, and cost-effectiveness of the reagents and conditions used.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is unique due to its specific structural features and the presence of the fluorobenzyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,11H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFAEVVRAIZJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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